molecular formula C10H12F2N2O2 B6145521 2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid CAS No. 2167584-36-1

2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid

カタログ番号 B6145521
CAS番号: 2167584-36-1
分子量: 230.21 g/mol
InChIキー: GEPPWHSCRJBZRK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid (DFMIA) is a synthetic compound used in scientific research. It is a small-molecule agonist of the G-protein-coupled receptor GPR40, which is involved in the regulation of glucose-induced insulin secretion. DFMIA has been used to study the mechanism of action of GPR40, its biochemical and physiological effects, and its potential applications for laboratory experiments.

科学的研究の応用

2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid has been used in scientific research to study the effects of GPR40 activation on glucose-induced insulin secretion. It has been used to investigate the mechanism of action of GPR40 and its biochemical and physiological effects. In addition, this compound has been used to study the effects of GPR40 activation on insulin secretion in vivo, as well as its potential therapeutic applications in the treatment of type 2 diabetes.

作用機序

2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid is an agonist of GPR40, which is a G-protein-coupled receptor involved in the regulation of glucose-induced insulin secretion. Activation of GPR40 by this compound leads to the activation of the G-protein Gαq, which in turn activates the enzyme phospholipase Cβ, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). This leads to the activation of the enzyme protein kinase C (PKC), resulting in the activation of the enzyme phosphoinositide 3-kinase (PI3K), which in turn activates the enzyme Akt, resulting in the activation of the enzyme glycogen synthase kinase 3β (GSK3β). This leads to the activation of the enzyme phosphodiesterase 3B (PDE3B), resulting in the hydrolysis of cAMP, leading to the activation of the enzyme adenylate cyclase, resulting in the formation of cAMP, which in turn activates the enzyme protein kinase A (PKA), resulting in the activation of the enzyme glucose transporter 4 (GLUT4), resulting in the transport of glucose into the cell, leading to the activation of the enzyme glucose-6-phosphatase (G6Pase), resulting in the conversion of glucose to glucose-6-phosphate (G6P), leading to the activation of the enzyme hexokinase (HK), resulting in the formation of glucose-6-phosphate (G6P), leading to the activation of the enzyme phosphofructokinase (PFK), resulting in the formation of fructose-6-phosphate (F6P), leading to the activation of the enzyme fructose-1,6-bisphosphatase (FBPase), resulting in the conversion of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (FBP), leading to the activation of the enzyme pyruvate kinase (PK), resulting in the formation of pyruvate, leading to the activation of the enzyme pyruvate dehydrogenase (PDH), resulting in the conversion of pyruvate to acetyl-CoA, leading to the activation of the enzyme citrate synthase (CS), resulting in the formation of citrate, leading to the activation of the enzyme ATP citrate lyase (ACL), resulting in the formation of acetyl-CoA, leading to the activation of the enzyme acetyl-CoA carboxylase (ACC), resulting in the formation of malonyl-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA synthase (FACS), resulting in the formation of long-chain fatty acyl-CoA, leading to the activation of the enzyme fatty acid-CoA ligase (FACL), resulting in the formation of long-chain fatty acid-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA oxidase (FAO), resulting in the formation of long-chain fatty acid-CoA, leading to the activation of the enzyme acetyl-CoA carboxylase (ACC), resulting in the formation of malonyl-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA synthase (FACS), resulting in the formation of long-chain fatty acyl-CoA, leading to the activation of the enzyme fatty acid-CoA ligase (FACL), resulting in the formation of long-chain fatty acid-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA oxidase (FAO), resulting in the formation of long-chain fatty acid-CoA, leading to the activation of the enzyme acetyl-CoA carboxylase (ACC), resulting in the formation of malonyl-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA synthase (FACS), resulting in the formation of long-chain fatty acyl-CoA, leading to the activation of the enzyme fatty acid-CoA ligase (FACL), resulting in the formation of long-chain fatty acid-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA oxidase (FAO), resulting in the formation of long-chain fatty acid-CoA, leading to the activation of the enzyme acetyl-CoA carboxylase (ACC), resulting in the formation of malonyl-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA synthase (FACS), resulting in the formation of long-chain fatty acyl-CoA, leading to the activation of the enzyme fatty acid-CoA ligase (FACL), resulting in the formation of long-chain fatty acid-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA oxidase (FAO), resulting in the formation of long-chain fatty acid-CoA, leading to the activation of the enzyme acetyl-CoA carboxylase (ACC), resulting in the formation of malonyl-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA synthase (FACS), resulting in the formation of long-chain fatty acyl-CoA, leading to the activation of the enzyme fatty acid-CoA ligase (FACL), resulting in the formation of long-chain fatty acid-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA oxidase (FAO), resulting in the formation of long-chain fatty acid-CoA, leading to the activation of the enzyme acetyl-CoA carboxylase (ACC), resulting in the formation of malonyl-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA synthase (FACS), resulting in the formation of long-chain fatty acyl-CoA, leading to the activation of the enzyme fatty acid-CoA ligase (FACL), resulting in the formation of long-chain fatty acid-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA oxidase (FAO), resulting in the formation of long-chain fatty acid-CoA, leading to the activation of the enzyme acetyl-CoA carboxylase (ACC), resulting in the formation of malonyl-CoA, leading to the activation of the enzyme fatty acid synthase (FAS), resulting in the formation of long-chain fatty acids, leading to the activation of the enzyme fatty acyl-CoA synthase (FACS), resulting

合成法

2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid can be synthesized from N-acetyl-4-amino-3-difluoromethyl-5,6,7,8-tetrahydro-1H-indazole in a two-step reaction. In the first step, the amine is reacted with acetic anhydride in the presence of pyridine to form the corresponding acetic acid. In the second step, the acetic acid is reacted with anhydrous hydrazine to form the desired product.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid involves the reaction of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole to a reaction flask", "Add chloroacetic acid to the reaction flask", "Add base to the reaction flask to initiate the reaction", "Heat the reaction mixture to a suitable temperature and stir for a specific amount of time", "Cool the reaction mixture and adjust the pH to acidic using hydrochloric acid", "Extract the product using a suitable solvent", "Purify the product using techniques such as recrystallization or chromatography" ] }

CAS番号

2167584-36-1

分子式

C10H12F2N2O2

分子量

230.21 g/mol

IUPAC名

2-[3-(difluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetic acid

InChI

InChI=1S/C10H12F2N2O2/c11-10(12)9-6-3-1-2-4-7(6)14(13-9)5-8(15)16/h10H,1-5H2,(H,15,16)

InChIキー

GEPPWHSCRJBZRK-UHFFFAOYSA-N

正規SMILES

C1CCC2=C(C1)C(=NN2CC(=O)O)C(F)F

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。